molecular formula C11H17N3O3S B4736350 ethyl {[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate

ethyl {[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate

Cat. No. B4736350
M. Wt: 271.34 g/mol
InChI Key: WZMIBXADAWQNOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl {[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate, also known as ETAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. ETAA is a heterocyclic compound that contains a thiadiazole ring, which is known for its biological and pharmacological properties.

Mechanism of Action

The mechanism of action of ethyl {[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate is not fully understood. However, studies have shown that this compound may exert its biological effects by inhibiting certain enzymes or proteins involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the growth of certain bacteria by targeting their cell wall synthesis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to exhibit antibacterial and antifungal activities. In addition, this compound has been shown to modulate the immune response by increasing the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Ethyl {[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on ethyl {[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate. One area of interest is the development of new materials based on this compound. This compound has been used as a building block for the synthesis of new materials with potential applications in electronics and optoelectronics. Another area of interest is the development of new drugs based on this compound. This compound has been shown to exhibit antitumor and antimicrobial activities, making it a promising candidate for the development of new drugs. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Scientific Research Applications

Ethyl {[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit antitumor and antimicrobial activities. In agriculture, this compound has been studied as a potential herbicide and fungicide. In materials science, this compound has been used as a building block for the synthesis of new materials with potential applications in electronics and optoelectronics.

properties

IUPAC Name

ethyl 2-[[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3S/c1-5-17-9(16)8(15)12-10-14-13-7(18-10)6-11(2,3)4/h5-6H2,1-4H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMIBXADAWQNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=NN=C(S1)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl {[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate
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ethyl {[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate
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ethyl {[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate
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ethyl {[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetate

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